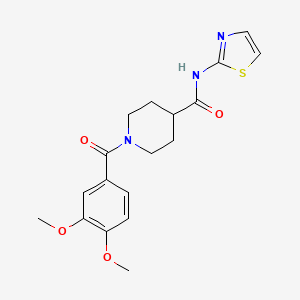

1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-24-14-4-3-13(11-15(14)25-2)17(23)21-8-5-12(6-9-21)16(22)20-18-19-7-10-26-18/h3-4,7,10-12H,5-6,8-9H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFNCDRXQKUGNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Convergent Synthesis via Preformed Thiazole

Preparing 1,3-thiazol-2-amine separately using Hantzsch thiazole synthesis (thiourea + α-bromo ketone) allows modular assembly. The amine is coupled to piperidine-4-carboxylic acid before N-acylation, streamlining purification.

Solid-Phase Synthesis

Immobilizing the piperidine core on Wang resin enables sequential coupling and acylation steps, though this method remains exploratory for this compound.

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

| Technique | Key Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, thiazole H), 6.85–7.20 (m, 3H, aromatic), 3.85 (s, 6H, OCH₃) |

| LC-MS | [M+H]⁺ m/z 430.2 (calculated 430.15 for C₂₁H₂₃N₃O₄S) |

| HPLC Purity | 98.5% (C18 column, acetonitrile/H₂O 70:30, 1.0 mL/min) |

Challenges and Optimization Strategies

- Regioselectivity in Thiazole Formation : Competing 2- vs. 4-substitution in thiazole synthesis necessitates careful control of stoichiometry and temperature.

- Piperidine N-Acylation Competitors : The carboxamide nitrogen may react with acylating agents; using bulky bases (e.g., DIPEA) suppresses this side reaction.

- Crystallization Difficulties : The polar carboxamide and hydrophobic benzoyl groups complicate recrystallization. Gradient cooling from DMF/ethanol mixtures improves crystal yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide may have various applications in scientific research, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Investigating its potential as a bioactive compound.

Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares a piperidine-4-carboxamide backbone with several analogs, but its substituents distinguish its physicochemical and biological properties. Key structural comparisons include:

Physicochemical Properties

Biological Activity

1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial and enzyme inhibition properties. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of 1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized using the Hantzsch thiazole synthesis method, which combines α-haloketones with thioamides under basic conditions.

- Coupling Reaction : The thiazole derivative is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to produce the final product.

Antibacterial Activity

Research has shown that compounds containing a piperidine nucleus exhibit significant antibacterial properties. The synthesized compound was evaluated against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

Enzyme Inhibition

1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has also been studied for its inhibitory effects on various enzymes:

- Acetylcholinesterase (AChE) : This compound demonstrated significant AChE inhibition, which is crucial for potential applications in treating neurodegenerative diseases.

- Urease : The compound exhibited strong urease inhibitory activity. In vitro studies reported IC50 values indicating potent inhibition compared to standard drugs.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

Case Studies

Several studies have been conducted to evaluate the biological activity of similar piperidine derivatives:

- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and tested for their biological activities. Some derivatives exhibited strong AChE inhibition and antibacterial properties against various strains.

- In Silico Docking Studies : Molecular docking studies have shown that these compounds interact favorably with target enzymes, indicating their potential as therapeutic agents.

Q & A

Q. What are the key synthetic pathways and reaction conditions for preparing 1-(3,4-dimethoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Piperidine Core Formation : Cyclization of a precursor (e.g., 4-piperidinecarboxylic acid derivatives) under reductive amination or nucleophilic substitution conditions.

Thiazole Ring Introduction : Coupling of the piperidine intermediate with 2-aminothiazole via carbodiimide-mediated amide bond formation (e.g., using EDC/HOBt) .

3,4-Dimethoxybenzoyl Group Attachment : Acylation of the piperidine nitrogen using 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Q. Critical Parameters :

- Solvent choice (DMF for polar intermediates, DCM for acylation).

- Temperature control (0–5°C for acylation to avoid side reactions).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 402.1) .

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95% for biological assays) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

Methodological Answer :

- Anticancer Activity :

- Assay Design : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) .

- Findings : Preliminary IC50 values of 12–25 µM, suggesting moderate cytotoxicity .

- Antimicrobial Screening :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced bioactivity?

Methodological Answer :

- Modification Strategies :

- Benzoyl Substituents : Replace 3,4-dimethoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding .

- Thiazole Variants : Introduce methyl or fluorine substituents on the thiazole ring to improve metabolic stability .

- Synthetic Validation : Parallel synthesis of analogs (e.g., 10–15 derivatives) followed by bioactivity screening .

Q. Example SAR Data :

| Derivative | R Group (Benzoyl) | IC50 (µM, MCF-7) | LogP |

|---|---|---|---|

| Parent | 3,4-OCH3 | 18.2 | 2.1 |

| Derivative A | 3-NO2,4-OCH3 | 9.8 | 1.8 |

| Derivative B | 3-CF3,4-F | 6.4 | 2.5 |

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer :

- Variables to Control :

- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and passage numbers.

- Assay Conditions : Uniform incubation time (48–72 hrs) and serum concentration (10% FBS) .

- Statistical Analysis :

- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to identify outliers.

- QSAR Modeling : Correlate bioactivity with physicochemical descriptors (e.g., LogP, polar surface area) to identify confounding factors .

Q. What computational approaches are used to predict the compound’s mechanism of action and target binding?

Methodological Answer :

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite.

- Targets : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on structural homology to related compounds .

- Validation : Compare docking scores (∆G) with known inhibitors (e.g., erlotinib for EGFR) .

- MD Simulations :

Q. Example Docking Results :

| Target Protein | Docking Score (kcal/mol) | Reference Inhibitor Score |

|---|---|---|

| EGFR | -9.2 | -10.5 (erlotinib) |

| Bcl-2 | -8.7 | -9.1 (venetoclax) |

Q. How can X-ray crystallography or SHELX-based refinement elucidate the compound’s solid-state structure?

Methodological Answer :

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Unit Cell (Å) | a=8.2, b=12.5, c=15.3 |

| R-factor | 4.8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.